Tert-butyl 3-(2,2-dibromovinyl)azetidine-1-carboxylate
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Overview
Description
Tert-butyl 3-(2,2-dibromovinyl)azetidine-1-carboxylate is a chemical compound with the molecular formula C10H15Br2NO2 and a molecular weight of 341.04 g/mol . This compound is characterized by the presence of an azetidine ring, a tert-butyl ester group, and a dibromovinyl moiety. It is used as a building block in organic synthesis and has various applications in scientific research.
Preparation Methods
The synthesis of tert-butyl 3-(2,2-dibromovinyl)azetidine-1-carboxylate typically involves the reaction of azetidine derivatives with tert-butyl esters and dibromoalkenes. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper compounds to facilitate the coupling reactions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Tert-butyl 3-(2,2-dibromovinyl)azetidine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The dibromovinyl group can participate in nucleophilic substitution reactions, where nucleophiles replace one or both bromine atoms.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated products.
Cycloaddition Reactions: The azetidine ring can participate in cycloaddition reactions, forming larger ring structures.
Common reagents used in these reactions include bases like sodium hydride, oxidizing agents like hydrogen peroxide, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Tert-butyl 3-(2,2-dibromovinyl)azetidine-1-carboxylate is used in various scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of tert-butyl 3-(2,2-dibromovinyl)azetidine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The dibromovinyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The azetidine ring provides structural rigidity, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Tert-butyl 3-(2,2-dibromovinyl)azetidine-1-carboxylate can be compared with similar compounds such as:
Tert-butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate: This compound has an ethoxy group instead of a dibromovinyl group, leading to different reactivity and applications.
Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate: This compound contains a piperazine ring instead of an azetidine ring, which affects its chemical properties and biological activity.
The uniqueness of this compound lies in its dibromovinyl group, which imparts distinct reactivity and potential for diverse applications in research and industry.
Properties
Molecular Formula |
C10H15Br2NO2 |
---|---|
Molecular Weight |
341.04 g/mol |
IUPAC Name |
tert-butyl 3-(2,2-dibromoethenyl)azetidine-1-carboxylate |
InChI |
InChI=1S/C10H15Br2NO2/c1-10(2,3)15-9(14)13-5-7(6-13)4-8(11)12/h4,7H,5-6H2,1-3H3 |
InChI Key |
HHYMZESVKOHDPJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)C=C(Br)Br |
Origin of Product |
United States |
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